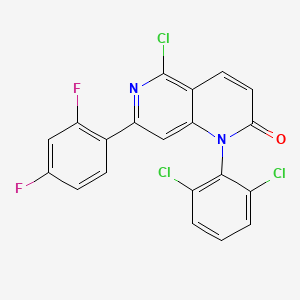
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
The synthesis of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzene and 2,4-difluorobenzene.
Formation of Intermediates: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form key intermediates.
Cyclization: The intermediates are then subjected to cyclization reactions under specific conditions, such as the use of strong acids or bases, to form the naphthyridine core.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparación Con Compuestos Similares
1-(2,6-Dichlorophenyl)-5-chloro-7-(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one: This compound lacks the difluorophenyl group, which may result in different chemical properties and biological activities.
1-(2,4-Difluorophenyl)-5-chloro-1,6-naphthyridine-2(1H)-one:
1-(2,6-Dichlorophenyl)-1,6-naphthyridine-2(1H)-one: This compound lacks both the chloro and difluorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of multiple halogen atoms and aromatic rings, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
872973-94-9 |
|---|---|
Fórmula molecular |
C20H9Cl3F2N2O |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
5-chloro-1-(2,6-dichlorophenyl)-7-(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C20H9Cl3F2N2O/c21-13-2-1-3-14(22)19(13)27-17-9-16(11-5-4-10(24)8-15(11)25)26-20(23)12(17)6-7-18(27)28/h1-9H |
Clave InChI |
FIECBKQIPMVWBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
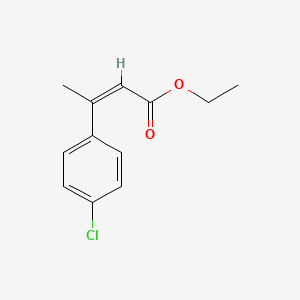
![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
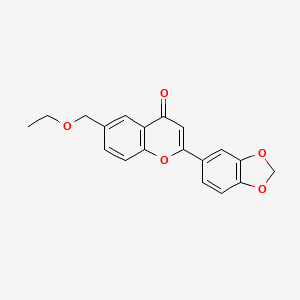

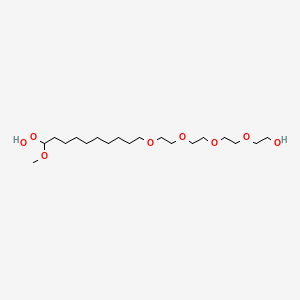
sulfanium bromide](/img/structure/B15167593.png)
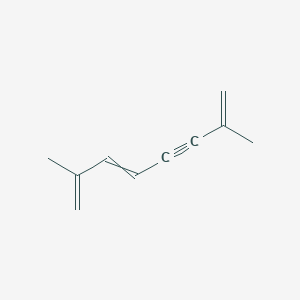
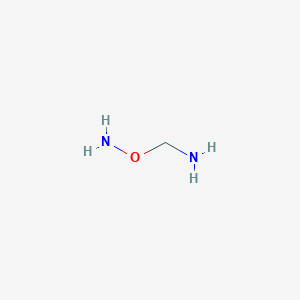
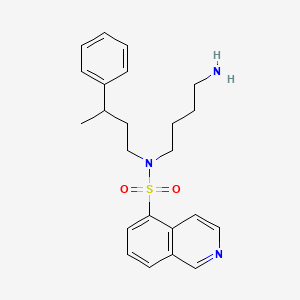
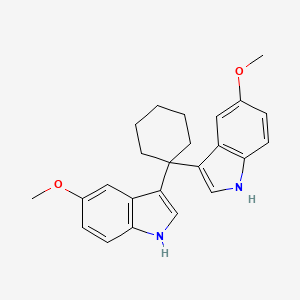
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
